Cas no 1536331-04-0 (2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid)

2-{(tert-Butoxy)carbonylamino}-6-oxoheptanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a ketone functionality. The Boc group enhances stability, enabling selective deprotection under mild acidic conditions, making it valuable in peptide synthesis and organic transformations. The ketone moiety offers versatility for further functionalization, such as reductive amination or nucleophilic additions. This compound is particularly useful in medicinal chemistry and bioconjugation, where controlled reactivity and orthogonal protection strategies are required. Its structural features facilitate the synthesis of complex molecules while minimizing side reactions, ensuring high purity and yield in multi-step synthetic processes.
2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid structure
1536331-04-0 structure
Product name:2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid
CAS No:1536331-04-0
MF:C12H21NO5
MW:259.298844099045
CID:6234271
PubChem ID:81606097

2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid
    • AKOS020185389
    • 1536331-04-0
    • 2-{[(tert-butoxy)carbonyl]amino}-6-oxoheptanoic acid
    • SCHEMBL3656517
    • EN300-1300378
    • Inchi: 1S/C12H21NO5/c1-8(14)6-5-7-9(10(15)16)13-11(17)18-12(2,3)4/h9H,5-7H2,1-4H3,(H,13,17)(H,15,16)
    • InChI Key: JXTXJMFKLBKCIQ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CCCC(C)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 259.14197277g/mol
  • Monoisotopic Mass: 259.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 92.7Ų

2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1300378-100mg
2-{[(tert-butoxy)carbonyl]amino}-6-oxoheptanoic acid
1536331-04-0
100mg
$364.0 2023-09-30
Enamine
EN300-1300378-250mg
2-{[(tert-butoxy)carbonyl]amino}-6-oxoheptanoic acid
1536331-04-0
250mg
$381.0 2023-09-30
Enamine
EN300-1300378-10000mg
2-{[(tert-butoxy)carbonyl]amino}-6-oxoheptanoic acid
1536331-04-0
10000mg
$1778.0 2023-09-30
Enamine
EN300-1300378-500mg
2-{[(tert-butoxy)carbonyl]amino}-6-oxoheptanoic acid
1536331-04-0
500mg
$397.0 2023-09-30
Enamine
EN300-1300378-2500mg
2-{[(tert-butoxy)carbonyl]amino}-6-oxoheptanoic acid
1536331-04-0
2500mg
$810.0 2023-09-30
Enamine
EN300-1300378-50mg
2-{[(tert-butoxy)carbonyl]amino}-6-oxoheptanoic acid
1536331-04-0
50mg
$348.0 2023-09-30
Enamine
EN300-1300378-1.0g
2-{[(tert-butoxy)carbonyl]amino}-6-oxoheptanoic acid
1536331-04-0
1g
$0.0 2023-06-06
Enamine
EN300-1300378-1000mg
2-{[(tert-butoxy)carbonyl]amino}-6-oxoheptanoic acid
1536331-04-0
1000mg
$414.0 2023-09-30
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2-{[(tert-butoxy)carbonyl]amino}-6-oxoheptanoic acid
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Additional information on 2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid

2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid: A Comprehensive Overview

CAS No. 1536331-04-0, also known as 2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid, is a versatile compound with significant applications in various fields of chemistry and biology. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and potential applications in drug development and research.

Chemical Structure and Properties

The molecular formula of 2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid is C11H19NO4, and its molecular weight is approximately 229.27 g/mol. The compound features a seven-carbon backbone with a tert-butoxycarbonyl (Boc) protected amino group at the second carbon position and a ketone group at the sixth carbon position. The presence of these functional groups imparts unique chemical properties to the molecule, making it an attractive candidate for various chemical reactions and biological studies.

The Boc protecting group is widely used in organic synthesis to temporarily mask the reactivity of amino groups. This protection strategy allows for selective manipulation of other functional groups in the molecule, which is crucial for the synthesis of complex organic compounds. Upon deprotection, the amino group can be readily modified or coupled with other molecules, providing flexibility in synthetic routes.

Synthesis Methods

The synthesis of 2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid can be achieved through several methods, each with its own advantages and limitations. One common approach involves the condensation of tert-butyl carbamate (Boc2O) with an appropriate amino acid derivative, followed by oxidation to introduce the ketone group. Another method involves the use of Grignard reagents or organolithium reagents to construct the carbon skeleton, followed by selective oxidation and Boc protection.

A recent study published in the Journal of Organic Chemistry reported a novel one-pot synthesis method that significantly improves the yield and purity of 2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid. This method utilizes a sequential addition of reagents under mild conditions, reducing the number of purification steps and minimizing side reactions. The improved synthetic route has facilitated large-scale production and broader application of the compound in research and development.

Biological Activities

2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid has been studied for its potential biological activities, particularly in the context of enzyme inhibition and protein modification. One notable application is its use as a substrate for protease enzymes, which are crucial in various physiological processes such as signal transduction, cell cycle regulation, and apoptosis.

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that 2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid acts as a potent inhibitor of serine proteases, a family of enzymes involved in blood coagulation and inflammation. The compound's ability to selectively inhibit these enzymes makes it a valuable tool for investigating protease function and developing therapeutic agents for related diseases.

In addition to its enzyme inhibitory properties, 2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid has been explored for its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The Boc protecting group can be designed to be cleaved by specific enzymes or under certain physiological conditions, releasing the active drug moiety at the target site. This approach can enhance drug efficacy while reducing systemic side effects.

Potential Applications in Drug Development

The unique chemical structure and biological activities of 2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid make it an attractive candidate for drug development. One area of interest is its potential as an anti-inflammatory agent. Inflammation is a complex process involving multiple signaling pathways and mediators, and effective anti-inflammatory drugs are essential for treating various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

A preclinical study conducted by researchers at a leading pharmaceutical company evaluated the anti-inflammatory effects of 2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid in animal models. The results showed that the compound significantly reduced inflammation markers such as cytokine levels and tissue damage without causing significant toxicity. These findings suggest that 2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid may have therapeutic potential for treating inflammatory conditions.

Beyond inflammation, 2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid has also been investigated for its anticancer properties. Cancer cells often exhibit altered metabolic pathways and increased protease activity, which can contribute to tumor growth and metastasis. A recent study published in Cancer Research reported that 2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid selectively inhibits proteases involved in cancer progression, leading to reduced tumor growth and metastasis in vitro and in vivo models.

Conclusion

In summary, 2-{(tert-butoxy)carbonylamino}-6-oxoheptanoic acid (CAS No. 1536331-04-0) is a versatile compound with significant potential in various fields of chemistry and biology. Its unique chemical structure allows for selective manipulation through synthetic routes, while its biological activities make it an attractive candidate for drug development. Ongoing research continues to uncover new applications for this compound, highlighting its importance in advancing our understanding of biological processes and developing novel therapeutic agents.

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